molecular formula C21H28N4O6S B4900852 N-[2-(3,4-DIMETHOXYPHENYL)ETHYL]-5-(4-METHANESULFONYLPIPERAZIN-1-YL)-2-NITROANILINE

N-[2-(3,4-DIMETHOXYPHENYL)ETHYL]-5-(4-METHANESULFONYLPIPERAZIN-1-YL)-2-NITROANILINE

Cat. No.: B4900852
M. Wt: 464.5 g/mol
InChI Key: XEDVNMUPXDKOKO-UHFFFAOYSA-N
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Description

N-[2-(3,4-DIMETHOXYPHENYL)ETHYL]-5-(4-METHANESULFONYLPIPERAZIN-1-YL)-2-NITROANILINE: is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes a dimethoxyphenyl group, a methanesulfonylpiperazine moiety, and a nitroaniline group, making it a subject of interest for researchers in chemistry, biology, and medicine.

Properties

IUPAC Name

N-[2-(3,4-dimethoxyphenyl)ethyl]-5-(4-methylsulfonylpiperazin-1-yl)-2-nitroaniline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H28N4O6S/c1-30-20-7-4-16(14-21(20)31-2)8-9-22-18-15-17(5-6-19(18)25(26)27)23-10-12-24(13-11-23)32(3,28)29/h4-7,14-15,22H,8-13H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XEDVNMUPXDKOKO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)CCNC2=C(C=CC(=C2)N3CCN(CC3)S(=O)(=O)C)[N+](=O)[O-])OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H28N4O6S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

464.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(3,4-DIMETHOXYPHENYL)ETHYL]-5-(4-METHANESULFONYLPIPERAZIN-1-YL)-2-NITROANILINE typically involves multiple steps, starting with the preparation of intermediate compounds. The process may include:

    Nitration: Introduction of the nitro group into the aromatic ring.

    Methanesulfonylation: Addition of the methanesulfonyl group to the piperazine ring.

    Coupling Reactions: Formation of the final compound through coupling reactions between the intermediates.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

N-[2-(3,4-DIMETHOXYPHENYL)ETHYL]-5-(4-METHANESULFONYLPIPERAZIN-1-YL)-2-NITROANILINE can undergo various chemical reactions, including:

    Oxidation: Conversion of functional groups to higher oxidation states.

    Reduction: Reduction of the nitro group to an amine.

    Substitution: Replacement of functional groups with other substituents.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide.

    Reduction: Catalysts like palladium on carbon (Pd/C) or hydrogen gas.

    Substitution: Nucleophiles or electrophiles under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group may yield an amine derivative.

Scientific Research Applications

N-[2-(3,4-DIMETHOXYPHENYL)ETHYL]-5-(4-METHANESULFONYLPIPERAZIN-1-YL)-2-NITROANILINE has diverse applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its therapeutic potential in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-[2-(3,4-DIMETHOXYPHENYL)ETHYL]-5-(4-METHANESULFONYLPIPERAZIN-1-YL)-2-NITROANILINE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to physiological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

Similar Compounds

    Dichloroaniline: Aniline derivatives with chlorine substituents.

    2-Methyl-4-(trifluoromethyl)phenyl compounds: Compounds with similar aromatic structures.

Uniqueness

N-[2-(3,4-DIMETHOXYPHENYL)ETHYL]-5-(4-METHANESULFONYLPIPERAZIN-1-YL)-2-NITROANILINE stands out due to its unique combination of functional groups, which confer distinct chemical and biological properties

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